molecular formula C12H9F3N2O B1365681 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide CAS No. 90357-53-2

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Cat. No.: B1365681
CAS No.: 90357-53-2
M. Wt: 254.21 g/mol
InChI Key: HHWDZLSGDDXUSM-UHFFFAOYSA-N
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Description

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . It is known for its unique structure, which includes a cyano group, a trifluoromethyl group, and a methacrylamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide involves its interaction with specific molecular targets. For instance, it can act as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity . This interaction can influence various biological pathways and processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyano group and a trifluoromethyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDZLSGDDXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456989
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90357-53-2
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source EPA DSSTox
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Record name N-[4-cyano-3-trifluoromethylphenyl]methacrylamide
Source European Chemicals Agency (ECHA)
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Record name 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methacrylamide (153.00 g, 1797.88 mmol) in 800 mL of N,N-dimethylformamide was added 4-cyano-3-(trifluoromethyl)phenyl fluoride (200 g, 1057.58 mmol) at room temperature. The solution was cooled in a methanol/dry ice bath to −20° C. To this cooled solution was added sodium hydride (102 g, 2696.84 mmol), portion-wise, while keeping the reaction mixture temperature below 70° C. The reaction mixture was allowed to cool to room temperature and stirred for 4 hours under nitrogen atmosphere. Water (915 mL) was added followed by 18% HCl (250 mL) and hexane (970 mL). The resultant slurry was allowed to stir overnight. The solid was filtered, washed sequentially with water (3×150 mL) and hexane (100 mL), and dried at 60° C. to give the title product as an off white solid (260 g, 97%).
Quantity
153 g
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200 g
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800 mL
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102 g
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250 mL
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970 mL
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915 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

Methyl acrylic acid (510 mg, 6 mmol) in DMA (10 ml) was treated with thionyl chloride (714 mg, 6 mmol) at 0° C. The mixture was stirred for 30 min then 4-cyano-3-trifluoromethyl-aniline (1.0 g, 6.0 mmol) was added. The resulting suspension was stirred overnight and then quenched with NaHCO3. The reaction mixture was extracted with ethyl acetate, washed with brine and dried with Na2SO4. The resulting concentrated crude product was purified on column (Ethyl acetate:Hexane, 1:2) to yield the title compound as a yellow solid.
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510 mg
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reactant
Reaction Step One
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714 mg
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10 mL
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solvent
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1 g
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reactant
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Synthesis routes and methods III

Procedure details

Using 4-cyano-3-trifluoromethylaniline and methacryloyl chloride as starting materials, the title compound is prepared according to the method described in J. Med. Chem., 1988, 954–959.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in the synthesis of bicalutamide?

A1: this compound is a crucial starting material in a new two-step synthetic route for bicalutamide, an antineoplastic drug. [] This method, described in the research paper, involves reacting this compound with p-fluorothiophenol to produce a bicalutamide sulfoxide intermediate. This intermediate is then oxidized to yield bicalutamide. This approach offers advantages such as high yield, high purity, readily available reagents, and a simplified process compared to previous methods. []

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